molecular formula C16H11F2N3O2 B2544232 N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899969-17-6

N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2544232
CAS No.: 899969-17-6
M. Wt: 315.28
InChI Key: PUWPIIYNRSUPPI-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11F2N3O2 and its molecular weight is 315.28. The purity is usually 95%.
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Scientific Research Applications

Axially Chiral Naphthyridine Derivatives in Bladder Function Disorders

Axially chiral 1,7-naphthyridine derivatives exhibit significant potential as orally active tachykinin NK(1) receptor antagonists. These compounds have been synthesized and evaluated for their antagonistic activities and effects on bladder functions, showing promise for the treatment of bladder function disorders. The stereochemistry around the -C(6)(=O)-N(7)-CH2Ar moiety is particularly important for NK(1) receptor recognition, highlighting the nuanced relationship between molecular structure and biological activity (Natsugari et al., 1999).

Synthesis and Applications of Fluoronaphthoic Acids

The synthesis of mono- and difluoronaphthoic acids represents a crucial area of research, providing essential building blocks for biologically active compounds. These fluorinated naphthoic acids have been synthesized through various methods, offering potential for further development in drug design and material science. The synthesis and structural elucidation of these compounds pave the way for their application in creating new therapeutic agents and materials with unique properties (Tagat et al., 2002).

Antibacterial Agents and Structure-Activity Relationships

The development of pyridonecarboxylic acids as antibacterial agents underscores the importance of naphthyridine derivatives in combating bacterial infections. The synthesis and evaluation of these compounds, featuring variations in the cyclic amino group at C-7, demonstrate their potent antibacterial activity. This research contributes to our understanding of structure-activity relationships and the design of more effective antibacterial agents (Egawa et al., 1984).

Novel Arylfluoronaphthyridine Antibacterial Agents

Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been prepared and evaluated for their antibacterial activity. These novel compounds, characterized by specific substitutions at the 1, 6, and 7 positions, show excellent in vitro potency and in vivo efficacy, representing a significant advancement in the development of new antibacterial agents. This research not only contributes to the fight against bacterial infections but also provides a foundation for future studies on the mechanism of action and optimization of antibacterial compounds (Chu et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it would interact with biological targets in the body . Without more information, it’s difficult to speculate further.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s used in a chemical reaction, it might pose hazards related to its reactivity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-8-10(17)4-5-12(13)18/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWPIIYNRSUPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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